Trimethyl(octadecyl)ammonium isopropyl sulphate CAS 78480-18-9
Trimethyl(octadecyl)ammonium isopropyl sulphate CAS 78480-18-9
An In-depth Technical Guide to Trimethyl(octadecyl)ammonium Isopropyl Sulphate (CAS 78480-18-9) and its Class Analogues for Advanced Applications
Foreword: Navigating Data Scarcity
Trimethyl(octadecyl)ammonium isopropyl sulphate (CAS 78480-18-9) is a quaternary ammonium compound with a long hydrophobic octadecyl chain, a cationic headgroup, and an isopropyl sulphate counter-ion. While this specific chemical entity is catalogued, detailed public-domain research and application data are notably scarce. This guide, therefore, adopts a scientifically grounded approach by leveraging the extensive body of knowledge available for its close structural analogues: Octadecyltrimethylammonium chloride (OTAC) and Octadecyltrimethylammonium bromide (OTAB). The shared N,N,N-trimethyl-1-octadecanaminium cation is the primary determinant of the surface-active and physicochemical properties of these molecules. This document will thus focus on the well-documented characteristics and applications of this cation, using data from its chloride and bromide salts as a robust proxy, while also discussing the potential influence of the isopropyl sulphate counter-ion. This approach provides researchers and drug development professionals with a comprehensive and practical technical resource.
Molecular Structure and Physicochemical Properties
The core of Trimethyl(octadecyl)ammonium isopropyl sulphate is the amphiphilic N,N,N-trimethyl-1-octadecanaminium cation. This structure consists of a long C18 alkyl chain (octadecyl) that imparts significant hydrophobicity, and a permanently charged quaternary ammonium group that provides a hydrophilic character. This dual nature is the foundation of its utility as a cationic surfactant.
Caption: Proposed synthesis pathway via quaternization.
Core Applications and Mechanisms of Action
The applications of Trimethyl(octadecyl)ammonium salts are diverse, stemming from their cationic surfactant nature.
Industrial Applications: Emulsifiers and Antistatic Agents
In various industries, these compounds are used as:
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Emulsifiers: For asphalt, silicone oils, and in cosmetics like hair conditioners to improve texture and stability. [1]* Textile Auxiliaries: As fabric softeners and antistatic agents for synthetic fibers. [1]* Phase Transfer Catalysts: The quaternary ammonium headgroup can shuttle anions from an aqueous phase to an organic phase, facilitating reactions.
Drug Delivery and Biomedical Research
This is a key area for researchers and drug development professionals. The N,N,N-trimethyl-1-octadecanaminium cation has shown significant potential in enhancing drug delivery across biological barriers.
A. Transdermal Drug Delivery: Quaternary ammonium salts can act as penetration enhancers for the transdermal delivery of drugs. [2]The proposed mechanism involves the interaction of the cationic headgroup with the negatively charged components of the stratum corneum, while the hydrophobic tail integrates into the lipid bilayer, temporarily disrupting its highly organized structure and increasing its permeability to drug molecules.
B. Nanoparticle-Based Drug Delivery: The cationic nature of these molecules makes them excellent components for the formulation of nanoparticles designed to deliver nucleic acids (gene therapy) or other anionic drugs. They can also be used to surface-modify existing nanoparticles to impart a positive zeta potential, which can enhance interaction with negatively charged cell membranes. N-trimethyl chitosan, a related cationic polymer, has been shown to be effective in forming nanoparticles for transdermal protein delivery. [3] C. Antimicrobial and Antiviral Activity: Long-chain quaternary ammonium compounds are known for their antimicrobial properties. [4]The positively charged headgroup adsorbs to the negatively charged microbial cell wall, followed by the penetration of the hydrophobic tail into the membrane, leading to leakage of cytoplasmic contents and cell death. A related compound, 3-(trimethoxysilyl)propyldimethyl octadecyl ammonium chloride, has demonstrated antiviral and antimicrobial effects when coated onto personal protective equipment. [5] D. Inhibition of Endocytosis: Research on Octadecyltrimethylammonium bromide (OTAB) has shown that it can act as a small-molecule inhibitor of dynamin, a GTPase essential for endocytosis. [6]By targeting the interaction of dynamin with phospholipids, these compounds can block receptor-mediated endocytosis. [6]This provides a powerful tool for cell biology research and could be exploited in drug delivery to modulate the cellular uptake of therapeutic agents.
Exemplary Experimental Protocols
The following protocols are based on established methodologies for related quaternary ammonium salts and are provided as a guide for researchers.
Protocol 1: Formulation of Cationic Solid Lipid Nanoparticles (SLNs)
This protocol describes a hot homogenization and ultrasonication method to prepare SLNs using a Trimethyl(octadecyl)ammonium salt as a cationic lipid.
Objective: To formulate a stable cationic SLN dispersion for potential drug loading.
Materials:
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Solid lipid: Glyceryl monostearate (GMS)
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Cationic lipid: Trimethyl(octadecyl)ammonium isopropyl sulphate
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Surfactant: Polysorbate 80 (Tween 80)
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Aqueous phase: Deionized water
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Oil-soluble drug (e.g., curcumin) - optional
Methodology:
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Lipid Phase Preparation:
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Weigh 500 mg of GMS and 100 mg of Trimethyl(octadecyl)ammonium isopropyl sulphate and place them in a glass beaker.
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If loading a drug, dissolve 10 mg of curcumin in this lipid mixture.
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Heat the beaker in a water bath to 75-80°C (approximately 10°C above the melting point of GMS) until a clear, homogenous lipid melt is obtained.
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Aqueous Phase Preparation:
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In a separate beaker, dissolve 1 g of Polysorbate 80 in 50 mL of deionized water.
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Heat this aqueous phase to the same temperature as the lipid phase (75-80°C).
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Homogenization:
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Add the hot aqueous phase to the molten lipid phase dropwise under continuous high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer.
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Maintain the temperature and continue homogenization for 15 minutes to form a coarse pre-emulsion.
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Ultrasonication:
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Immediately transfer the hot pre-emulsion to a probe sonicator.
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Sonicate the emulsion for 10 minutes (e.g., 70% amplitude, 5 seconds on, 5 seconds off cycle) to reduce the particle size to the nanometer range. The use of a pulsed mode prevents excessive heating.
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Cooling and Solidification:
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Transfer the resulting nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. This rapid cooling facilitates the solidification of the lipid droplets into SLNs.
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Characterization:
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Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
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Determine drug entrapment efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant using UV-Vis spectroscopy or HPLC.
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Causality and Self-Validation:
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Heating above lipid melting point: Ensures complete melting and miscibility of the lipid components for uniform drug distribution.
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High-shear homogenization: Creates a stable pre-emulsion, which is crucial for effective size reduction during sonication.
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Probe sonication: Provides the high energy required to break down the coarse emulsion droplets into nanoparticles.
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Rapid cooling: Promotes the formation of small, stable lipid crystals.
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Zeta potential measurement: A positive zeta potential (typically > +20 mV) indicates successful incorporation of the cationic lipid and predicts good colloidal stability due to electrostatic repulsion between particles.
Caption: Workflow for Cationic Solid Lipid Nanoparticle Formulation.
Safety and Toxicological Profile
The safety profile of Trimethyl(octadecyl)ammonium isopropyl sulphate is not well-documented. However, data from its analogues, OTAC and OTAB, provide essential guidance.
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General Hazards: Quaternary ammonium compounds with long alkyl chains can be corrosive to skin and eyes and are often harmful if swallowed. [7]A safety data sheet for a product containing a salt of trimethyl(octadecyl)ammonium lists it as causing severe skin burns and eye damage. [8]* Irritation: They are known skin and eye irritants. [9]* Aquatic Toxicity: These compounds are generally very toxic to aquatic life with long-lasting effects. [8] Handling Precautions:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. * Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
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Environmental Release: Prevent release into the environment. [8]All waste should be collected and disposed of as hazardous chemical waste.
It is crucial to consult a substance-specific Safety Data Sheet (SDS) before use and to perform a thorough risk assessment for any new experimental procedure. The toxicological properties of the isopropyl sulphate anion itself are generally considered low, but the overall toxicity of the salt will be dominated by the cationic surfactant component.
Conclusion
Trimethyl(octadecyl)ammonium isopropyl sulphate, as a member of the long-chain quaternary ammonium salt family, holds significant potential for a wide range of applications, from industrial processes to advanced drug delivery systems. While specific data for this compound is limited, a comprehensive understanding of its properties and functions can be derived from its close analogues. Its ability to act as a cationic surfactant, a penetration enhancer, an antimicrobial agent, and a modulator of cellular processes makes it a versatile tool for researchers and formulation scientists. As with any chemical, a thorough evaluation of its safety and handling requirements is paramount for its responsible and effective use in research and development.
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Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. (2022, November 10). MDPI. Retrieved February 26, 2026, from [Link]
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